

# Technical Guide: Physicochemical Properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid

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## Compound of Interest

Compound Name: 6-Aminobenzo[d][1,3]dioxole-5-carboxylic acid

Cat. No.: B1276653

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid (CAS No: 20332-16-5). The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery.

## Chemical Identity and Structure

6-Aminobenzo[d]dioxole-5-carboxylic acid is an aromatic heterocyclic compound. Its structure features a benzodioxole ring system substituted with both an amino group and a carboxylic acid group, making it an aromatic amino acid derivative.

- IUPAC Name: 6-aminobenzo[d][1][2]dioxole-5-carboxylic acid[3]
- CAS Number: 20332-16-5[2][3][4][5][6]
- Molecular Formula: C<sub>8</sub>H<sub>7</sub>NO<sub>4</sub>[2][3][4][5][6]
- Canonical SMILES: C1OC2=C(O1)C=C(C(=C2)C(=O)O)N[4]

## Physicochemical Data

The following table summarizes the key physicochemical properties of 6-Aminobenzo[d]dioxole-5-carboxylic acid. It is important to note that while an experimental melting point is available, several other parameters are based on computational predictions and should be treated as estimates until experimentally verified.

Property	Value	Data Type	Source(s)
Molecular Weight	181.15 g/mol	Calculated	[3][5][6]
Appearance	Yellow to brown solid	Experimental	[6]
Melting Point	176 - 178 °C	Experimental	[6]
Boiling Point	387.9 ± 42.0 °C at 760 mmHg	Predicted	[6]
Density	1.569 ± 0.06 g/cm <sup>3</sup>	Predicted	[6]
pKa (acidic)	2.35 ± 0.20	Predicted	[6]
Purity	≥97% - 98%	Experimental	[3][5]

## Experimental Protocols

While specific experimental protocols for the determination of the above properties for this exact molecule are not detailed in the reviewed literature, standard analytical methods are applicable. The characterization of related benzodioxole derivatives typically involves the following techniques.[7][8]

### Melting Point Determination

A calibrated digital melting point apparatus is used. A small, dry sample of 6-Aminobenzo[d]dioxole-5-carboxylic acid is packed into a capillary tube. The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is molten.

### Purity Determination by High-Performance Liquid Chromatography (HPLC)

Purity analysis can be performed using a reverse-phase HPLC system with a C18 column.

- **Mobile Phase:** A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
- **Detection:** UV detection at a wavelength where the compound has significant absorbance, such as 254 nm or 280 nm.<sup>[9]</sup>
- **Procedure:** A standard solution of known concentration is prepared and injected to determine the retention time. The sample is then analyzed, and the peak area of the main component relative to the total peak area of all components is calculated to determine purity.

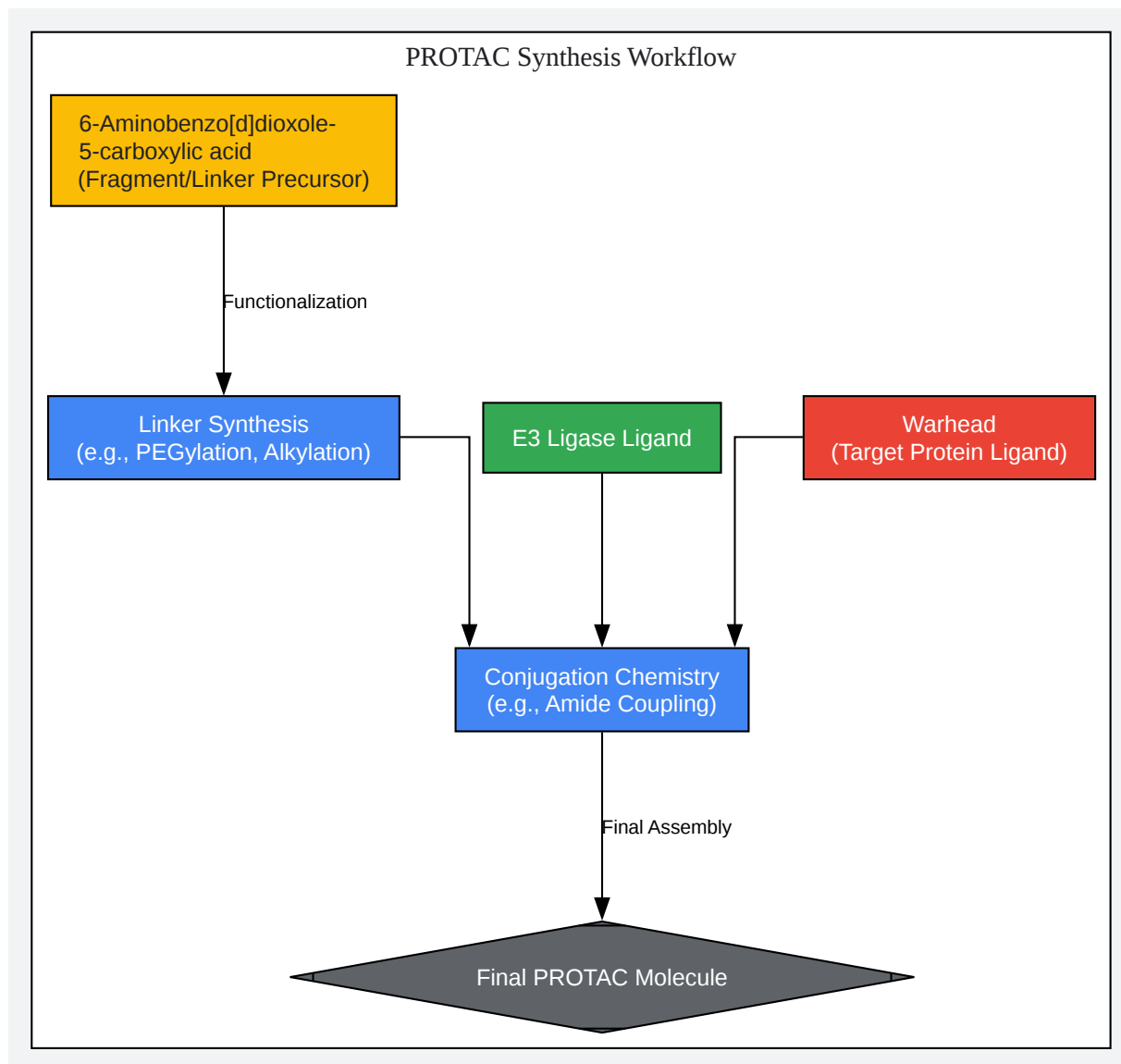
## Structural Characterization by NMR and Mass Spectrometry

- **Nuclear Magnetic Resonance (NMR):**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent like DMSO- $d_6$ . The chemical shifts, coupling constants, and integration values confirm the molecular structure.
- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS), often with an electrospray ionization (ESI) source, is used to determine the accurate mass of the molecule.<sup>[7]</sup> This serves to confirm the elemental composition and molecular formula.

## Application in Drug Discovery

6-Aminobenzo[d]dioxole-5-carboxylic acid is classified as a "Protein Degradation Building Block".<sup>[5]</sup> This suggests its utility as a chemical intermediate for the synthesis of more complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The following diagram illustrates a generalized workflow where a fragment like 6-Aminobenzo[d]dioxole-5-carboxylic acid could be utilized in the construction of a PROTAC.



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Fig 1. Generalized workflow for PROTAC synthesis.

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